molecular formula C8H10N2O2 B13928506 6-(Hydroxymethyl)-N-methylpicolinamide CAS No. 41337-84-2

6-(Hydroxymethyl)-N-methylpicolinamide

Cat. No.: B13928506
CAS No.: 41337-84-2
M. Wt: 166.18 g/mol
InChI Key: QQGVZKDQJSOCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)-N-methylpicolinamide is a picolinic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the 6-position of the pyridine ring and an N-methylcarboxamide (-CONHMe) group at the 2-position. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the N-methylcarboxamide contributes to stability and molecular interactions.

Properties

CAS No.

41337-84-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-(hydroxymethyl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-9-8(12)7-4-2-3-6(5-11)10-7/h2-4,11H,5H2,1H3,(H,9,12)

InChI Key

QQGVZKDQJSOCDM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-N-methylpicolinamide typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 6th position of the pyridine ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Amidation: The hydroxymethylated picolinic acid is then reacted with methylamine to form the amide bond, resulting in 6-(Hydroxymethyl)-N-methylpicolinamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts and specific reaction conditions depending on the desired product.

Major Products:

    Oxidation: 6-(Carboxymethyl)-N-methylpicolinamide.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: A wide range of substituted picolinamides with different functional groups.

Scientific Research Applications

6-(Hydroxymethyl)-N-methylpicolinamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(Hydroxymethyl)-N-methylpicolinamide with structurally related compounds, highlighting key differences in functional groups and properties:

Compound Name Key Functional Groups Molecular Formula Reactivity/Biological Activity Reference
6-(Hydroxymethyl)-N-methylpicolinamide 6-hydroxymethyl, 2-N-methylamide C₈H₁₀N₂O₂ Moderate hydrophilicity; potential for H-bonding; stable under physiological conditions Inferred
Ethyl 6-(hydroxymethyl)picolinate 6-hydroxymethyl, 2-ethyl ester C₉H₁₁NO₃ Ester group increases lipophilicity; hydrolytically labile compared to amides
6-(Aminomethyl)-N-methylpicolinamide 6-aminomethyl, 2-N-methylamide C₈H₁₁N₃O Enhanced nucleophilicity; higher biological activity due to amine reactivity
6-Methyl-N-methylpicolinamide 6-methyl, 2-N-methylamide C₈H₁₀N₂O Reduced solubility; hydrophobic interactions dominate
6-Bromo-N,5-dimethoxy-N-methylpicolinamide 6-bromo, 5-methoxy, 2-N-methylamide C₁₀H₁₂BrN₂O₃ Halogenation enhances electrophilicity; methoxy groups improve metabolic stability

Reactivity and Stability

  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in 6-(Hydroxymethyl)-N-methylpicolinamide offers moderate reactivity in oxidation reactions and improved stability compared to the more nucleophilic aminomethyl group in analogs like 6-(Aminomethyl)-N-methylpicolinamide. This makes the hydroxymethyl derivative less prone to unwanted side reactions in biological systems .
  • Ester vs. Amide : Ethyl 6-(hydroxymethyl)picolinate () is more lipophilic but less stable than the amide derivative due to ester hydrolysis susceptibility. The N-methylamide group in the target compound enhances metabolic stability, a critical factor in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.